(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chiral center, making it an interesting subject for research in stereochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with isopropylamine to form the corresponding amine derivative. This intermediate is then coupled with 3-methylbutanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl alcohol: Shares the benzyl chloride moiety but differs in functional groups.
2-Chloro-6-fluorobenzaldehyde: Similar aromatic structure but with an aldehyde group instead of an amide.
Uniqueness
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H22ClFN2O |
---|---|
Molecular Weight |
300.80 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22ClFN2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3 |
InChI Key |
HYGFPBHBHJYMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N |
Origin of Product |
United States |
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